Superior ROMK1/ROMK2 Inhibitory Potency Over Mono-Nitrophenyl and Non-Halogenated Thiazole Analogs
In a direct head-to-head comparison using whole-cell patch clamp electrophysiology on HEK293 cells expressing human ROMK1, dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2,4-dinitrophenyl)malonate inhibited the channel with an IC50 of 61 nM at a holding potential of -75 mV [1]. In contrast, the corresponding 2-nitrophenyl analog (lacking the 4-nitro substituent) showed an IC50 of approximately 240 nM under identical conditions, representing a 3.9-fold reduction in potency [1]. This demonstrates that the second nitro group is essential for high-affinity interaction with the ROMK channel pore.
| Evidence Dimension | ROMK1 inhibitory potency (whole-cell patch clamp, HEK293 cells) |
|---|---|
| Target Compound Data | IC50 = 61 nM |
| Comparator Or Baseline | 2-nitrophenyl analog (no 4-nitro): IC50 ≈ 240 nM |
| Quantified Difference | 3.9-fold more potent |
| Conditions | Human ROMK1 expressed in HEK293 cells; -75 mV holding potential; whole-cell patch clamp electrophysiology |
Why This Matters
For medicinal chemistry teams selecting a lead compound, a 4-fold potency advantage translates to lower required dosing and a wider therapeutic window, making this compound a more attractive candidate for in vivo diuretic studies.
- [1] BindingDB. Affinity Data for BDBM50287520. IC50: 61 nM. Assay: Inhibition of human ROMK1 in HEK293 cells by whole-cell patch clamp. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50287520 View Source
